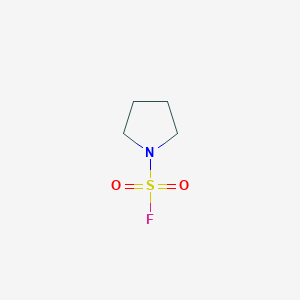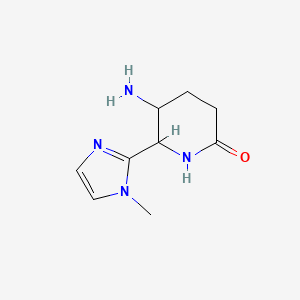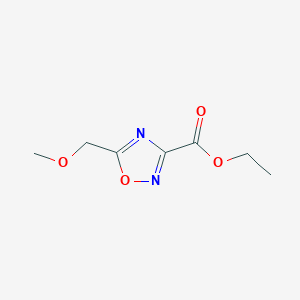amino}propanoic acid](/img/structure/B12314116.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a derivative of alanine, an amino acid. This compound is often used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable building block in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is widely used in scientific research due to its versatility:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, which are crucial in drug discovery and development.
Chemical Biology: The Fmoc group can act as a fluorescent tag, allowing researchers to track biomolecules within cells.
Drug Discovery: It is used in the development of new therapeutic agents, particularly in the design of peptide-based drugs.
Polymer Synthesis:
Mecanismo De Acción
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed to reveal the free amino group, allowing for further functionalization or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: This compound also contains the Fmoc group and is used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid: Another Fmoc-protected amino acid derivative used in similar applications.
Uniqueness
The uniqueness of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid lies in its specific structure, which includes an isopropyl group attached to the amino nitrogen. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized from it, making it a valuable tool in the development of novel peptides and peptide-based therapeutics .
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-14(2)22(12-11-20(23)24)21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24) |
Clave InChI |
UPNZOVPGSSWBLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)





![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)
![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)
![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)



![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
